(2-Biphenyl)methylzinc bromide
Overview
Description
(2-Biphenyl)methylzinc bromide, also known as 2-BMB, is an organozinc compound used in a variety of scientific research applications. It is a colorless solid that is soluble in organic solvents. It is a reagent used in organic synthesis and is often used as a catalyst in chemical reactions. It is a versatile compound with a wide range of applications, making it an important tool in scientific research.
Scientific Research Applications
Organic Synthesis and Catalysis
Zinc-based organometallic compounds, such as (2-Biphenyl)methylzinc bromide, often serve as reagents or catalysts in organic synthesis. They can participate in cross-coupling reactions to form biaryl structures, which are core components in many pharmaceuticals, agrochemicals, and organic materials. For example, palladium-catalyzed cross-coupling reactions utilize arylzinc compounds to couple aryl halides, forming complex organic structures with high precision and efficiency (Okano et al., 1998). Similarly, zinc compounds are used in Negishi cross-coupling reactions, showcasing high turnover numbers and efficiency in the formation of biaryl compounds, which suggests a broad applicability in synthesizing complex molecules (Kondolff et al., 2006).
Development of New Materials
Biphenyl structures, closely related to the biphenyl moiety in this compound, are integral in creating materials with unique optical properties. For instance, indolizino[3,2-c]quinolines, which feature a biphenyl core, have been identified as potential fluorescent probes for biomedical applications due to their desirable photophysical properties (Park et al., 2015). This highlights the role of biphenyl derivatives in developing new materials with specific optical characteristics.
Pharmaceutical Applications
Biphenyl derivatives have been explored for their pharmaceutical potentials, such as inhibiting tyrosinase, an enzyme involved in melanin synthesis, which is a target for treatments of hyperpigmentation disorders. Novel biphenyl ester derivatives have shown significant anti-tyrosinase activities, indicating the therapeutic relevance of biphenyl-based compounds in dermatology and cosmetology (Kwong et al., 2017).
Mechanism of Action
Target of Action
(2-Biphenyl)methylzinc bromide is a type of organozinc compound. The primary targets of this compound are electrophilic organic groups, where it donates electrons to form new bonds .
Mode of Action
The compound interacts with its targets through a process known as electrophilic aromatic substitution. This involves the donation of electrons from the aromatic ring of the compound to an electrophilic target, resulting in the formation of a new carbon-carbon bond .
Biochemical Pathways
The compound is involved in the Friedel-Crafts alkylation reaction, a type of electrophilic aromatic substitution reaction. This reaction involves the attack by an aromatic ring on a carbocation, resulting in the replacement of one of the aromatic protons by an alkyl group .
Result of Action
The result of the compound’s action is the formation of a new carbon-carbon bond, which can lead to the synthesis of a wide range of organic compounds. This makes this compound a valuable tool in synthetic organic chemistry .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by temperature, pH, and the presence of other chemical species. It is typically stored at a temperature of 28°C to maintain its stability .
properties
IUPAC Name |
bromozinc(1+);1-methanidyl-2-phenylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11.BrH.Zn/c1-11-7-5-6-10-13(11)12-8-3-2-4-9-12;;/h2-10H,1H2;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHOCAPOXDNBGL-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1C2=CC=CC=C2.[Zn+]Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrZn | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50404933 | |
Record name | Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
312624-17-2 | |
Record name | Bromozinc(1+) ([1,1'-biphenyl]-2-yl)methanide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50404933 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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